4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 6-methylpyridine-2-carboxylic acid, which is commercially available or can be synthesized from 2-methylpyridine through oxidation.
Amidation: The carboxylic acid group of 6-methylpyridine-2-carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with an amine.
Formation of Oxane Ring: The amide is then reacted with formaldehyde and a suitable catalyst to form the oxane ring through a cyclization reaction.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-Methylpyridine-2-carboxylic acid derivatives.
Reduction: 6-Methylpyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which 4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.
4-Carboxyoxane derivatives: Compounds with similar oxane ring structures but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its pyridine ring, oxane ring, and carboxylic acid functional group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-[[(6-methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-3-2-4-11(16-10)12(17)15-9-14(13(18)19)5-7-20-8-6-14/h2-4H,5-9H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVXHDZAUQRZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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